4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

Overview

Description

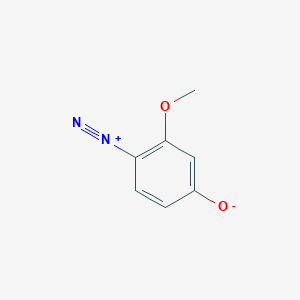

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one (CAS: 52760-38-0) is a diazo-substituted cyclohexadienone derivative with the molecular formula C₇H₇N₂O₂ . Key structural features include:

- A conjugated cyclohexadienone ring system.

- A methoxy (-OCH₃) group at position 2.

- A diazonium group (-N₂⁺) at position 3.

Its SMILES representation is COC1=C(C=CC(=C1)O)[N+]#N, and the InChIKey is JGURBIRPPYXGNF-UHFFFAOYSA-O . The compound exhibits antibiotic activity, as reported in studies involving Penicillium funiculosum strains .

Preparation Methods

Chemical Synthesis Route

Synthesis of 2-Methoxy-p-Benzoquinone

The chemical synthesis begins with 2-methoxy-p-benzoquinone, prepared by reacting m-methoxyphenol with potassium nitrosodisulfonate (Fremy’s salt) in acetone and aqueous potassium phosphate buffer (pH 6.5–7.5) . The reaction proceeds at 0–5°C under nitrogen to prevent oxidation, yielding the quinone intermediate in 60–70% purity .

Diazotization with p-Toluenesulfonhydrazide

2-Methoxy-p-benzoquinone is treated with p-toluenesulfonhydrazide in ethanol at 20–25°C, forming the diazo compound via nucleophilic substitution. The reaction mixture is stirred for 12–24 hours, with progress monitored by thin-layer chromatography .

Purification via Column Chromatography

The crude product is purified on a silica gel column using chloroform:methanol (9:1 v/v), yielding 4-diazo-3-methoxy-2,5-cyclohexadien-1-one as a yellow crystalline solid . The final compound exhibits a melting point of 145–148°C and UV-Vis absorption maxima at 260 nm and 320 nm .

Comparative Analysis of Preparation Methods

Alternative Methods and Recent Advances

While microbial and chemical routes dominate, recent studies explore diazo transfer reagents like ADMP (azidotrimethylsilane-difluorophosphoryl methylphosphonate) for α-diazo compound synthesis . However, these methods remain untested for this compound. Catalytic diazotization using Cu(I) or Pd(0) could enhance efficiency but requires validation .

Chemical Reactions Analysis

Types of Reactions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions include amines, substituted cyclohexadienones, and various oxidized derivatives .

Scientific Research Applications

Organic Synthesis

Role as a Synthetic Intermediate

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one serves as an important intermediate in organic synthesis. Its diazo group allows for various reactions, particularly in the formation of azo compounds. This property is exploited in the synthesis of complex organic molecules, which can be further modified to yield a variety of functional groups.

Reactions Involving this compound

- Coupling Reactions : The diazo compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.

- Cycloaddition Reactions : It can also undergo cycloaddition reactions with alkenes and alkynes to form new cyclic structures, expanding the toolbox for synthetic chemists.

Dyes and Pigments

Potential Use in Colorant Formulations

The compound's vibrant color properties make it a candidate for use in dye and pigment formulations. Its stability and solubility characteristics can be advantageous for developing colorants that are used in textiles, inks, and cosmetics.

Applications in Permanent Makeup

Research indicates that similar diazo compounds are utilized in permanent makeup inks due to their ability to impart lasting color on the skin. The safety and effectiveness of such formulations are critical areas of investigation, particularly concerning potential adverse effects on human health .

Medicinal Chemistry

Investigations into Biological Activity

While direct applications of this compound in medicinal chemistry are still being explored, its structural analogs have shown promise in various biological activities. Studies suggest that compounds with similar frameworks may exhibit anti-inflammatory or antimicrobial properties.

Case Studies and Research Findings

Research has been conducted to evaluate the efficacy of related diazo compounds as potential therapeutic agents. For example:

- Anti-inflammatory Activity : Some derivatives have been tested for their ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Other studies have focused on their effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one involves the inhibition of bacterial growth by interfering with essential bacterial enzymes and metabolic pathways. The diazo group is believed to play a crucial role in its antibacterial activity, leading to the disruption of bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Diazo-2,5-cyclohexadien-1-one (CAS: 932-97-8)

Molecular Formula : C₆H₄N₂O

Key Differences :

- Lacks the methoxy group at position 3.

- Simpler structure with a molecular weight of 120.11 g/mol compared to 150.14 g/mol for the methoxy derivative . Applications: Known as p-benzoquinone diazide, it is widely used in photoresist technologies due to its light-sensitive diazo group .

4-(Hydroxyimino)-3-iodo-2,5-cyclohexadien-1-one (CAS: 39495-50-6)

Molecular Formula: C₆H₄INO₂ Key Differences:

- Contains an iodo (-I) substituent at position 3 and a hydroxyimino (-NOH) group at position 4.

- Higher molecular weight (248.01 g/mol) due to iodine . Applications: No specific biological data reported, but the iodine atom may enhance electrophilicity for nucleophilic substitution reactions.

| Property | This compound | 4-(Hydroxyimino)-3-iodo-2,5-cyclohexadien-1-one |

|---|---|---|

| Molecular Weight (g/mol) | 150.14 | 248.01 |

| Substituents | -OCH₃, -N₂⁺ | -I, -NOH |

| Reactivity | Diazonium decomposition | Potential for halogenation |

4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one

Molecular Formula : C₈H₇Cl₃O

Key Differences :

- Features a methyl (-CH₃) and trichloromethyl (-CCl₃) group.

- Trichloromethyl is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound .

Applications : Used in synthetic organic chemistry for radical reactions due to the stability of the trichloromethyl radical .

Research Findings and Implications

- Antibiotic Activity: this compound is distinct among cyclohexadienones for its antibiotic properties, though its mechanism remains unclear .

- Structural Influence on Reactivity: The methoxy group enhances stability compared to non-substituted diazoquinones, as evidenced by its predicted collision cross-section (128.2 Ų for [M+H]+) .

- Synthetic Utility : Analogs like 4-Diazo-2,5-cyclohexadien-1-one are preferred in photolithography, while halogenated derivatives (e.g., iodo-substituted) may serve as intermediates in medicinal chemistry .

Biological Activity

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one, also known as SQ 30,957, is a compound that has garnered attention due to its biological activity, particularly as an antibiotic. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a diazo group which is significant for its reactivity and biological activity. The methoxy group contributes to its solubility and interaction with biological systems.

Antibiotic Properties

This compound has been isolated from the fermentation broth of Penicillium funiculosum, demonstrating significant antibiotic properties against a range of bacterial strains. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antimicrobial therapies .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, indicating the effectiveness of the compound as an antibiotic.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to interfere with bacterial protein synthesis or cell wall synthesis. The presence of the diazo group may facilitate interactions with nucleophilic sites in bacterial enzymes or structural proteins .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted by researchers at Osaka University demonstrated that SQ 30,957 effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

- Synergistic Effects : Research published in the Journal of Antibiotics indicated that when combined with other antibiotics such as penicillin, this compound exhibited synergistic effects that lowered MIC values significantly against resistant strains .

- Safety Profile : Toxicological assessments revealed that while the compound shows potent antibacterial activity, it also possesses a favorable safety profile in preliminary animal studies. Further investigations are required to fully establish its safety for human use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one, and how do reaction conditions influence yield?

Methodological Answer:

- Starting Materials : Common precursors include substituted cyclohexadienones and diazo-transfer reagents (e.g., diazomethane derivatives). For example, diazotization of a methoxy-substituted precursor under acidic conditions may introduce the diazo group .

- Catalysts/Reagents : Use of protic acids (e.g., H₂SO₄) or Lewis acids to stabilize reactive intermediates. Temperature control (<0°C) is critical to prevent premature decomposition of the diazo group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires strict exclusion of moisture .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C₈H₆N₂O₂) and isotopic patterns .

Q. What are the stability considerations for handling this compound?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic or thermal decomposition .

- Decomposition Pathways : The diazo group may release N₂ gas upon exposure to light/heat, forming reactive quinone methides. Monitor via TGA/DSC for exothermic events .

Advanced Research Questions

Q. How does the diazo group influence the compound’s reactivity in cycloaddition or ring-opening reactions?

Methodological Answer:

- Cycloaddition : The diazo group acts as a 1,3-dipole in Huisgen reactions with alkynes, forming pyrazole derivatives. Reaction kinetics can be studied via in situ FTIR to track intermediate formation .

- Ring-Opening : Under acidic conditions, the diazo group may protonate, leading to cyclohexadienone ring rearrangement. Computational DFT studies (e.g., Gaussian 09) predict transition states and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., quinone methides) that may confound bioactivity results .

Q. How does the methoxy group at position 3 affect electronic properties compared to analogs?

Methodological Answer:

- Computational Analysis : HOMO-LUMO gaps calculated via DFT (B3LYP/6-31G*) show the methoxy group lowers electron density at the carbonyl, enhancing electrophilicity. Compare with acetyl or phenyl analogs (e.g., 4,4-dimethyl-3-phenyl derivatives) .

- Experimental Validation : Cyclic voltammetry reveals oxidation potentials shifted by +0.2 V relative to non-methoxy analogs .

Q. What are the challenges in scaling up synthesis while maintaining diazo group integrity?

Methodological Answer:

- Process Engineering : Continuous flow reactors minimize thermal gradients, reducing side reactions. In-line IR monitors diazo group stability in real time .

- Catalyst Screening : Immobilized catalysts (e.g., silica-supported H₂SO₄) improve recyclability and reduce waste .

Properties

IUPAC Name |

4-diazonio-3-methoxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGURBIRPPYXGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146956 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105114-23-6 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.